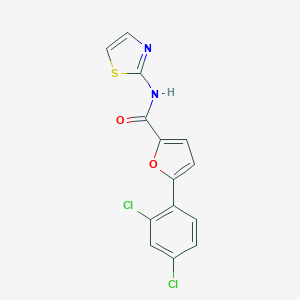

![molecular formula C16H14N2O5 B285843 N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide, also known as DOTMA, is a synthetic cationic lipid that has been extensively used in gene delivery research. DOTMA is a member of the cationic lipid family, which has been widely used as a non-viral gene delivery vector due to its high transfection efficiency, low toxicity, and ease of synthesis.

Mecanismo De Acción

The mechanism of action of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide involves the formation of cationic lipid-DNA complexes, which are taken up by cells through endocytosis. The complexes then enter the endosomal pathway, where they undergo a series of membrane fusion events, resulting in the release of DNA into the cytoplasm. The released DNA is then transported to the nucleus, where it can be transcribed and translated into protein.

Biochemical and Physiological Effects

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide has been shown to have low toxicity and is well-tolerated by cells. It has been reported to induce minimal immune response and has a low risk of inducing inflammation. N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide has also been shown to have a high affinity for DNA, which enhances its transfection efficiency.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide in lab experiments are its high transfection efficiency, low toxicity, and ease of synthesis. However, the limitations of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide include its susceptibility to degradation by nucleases, which limits its stability in biological fluids. Additionally, N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide has a relatively short half-life, which limits its effectiveness in vivo.

Direcciones Futuras

For N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide research include the development of more stable cationic lipids that can resist degradation by nucleases. Additionally, there is a need for the development of cationic lipids that can target specific tissues and cells, which would enhance their effectiveness in vivo. Further research is also needed to optimize the formulation and delivery of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide-based gene therapies to improve their efficacy and reduce toxicity.

Métodos De Síntesis

The synthesis of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane in the presence of triethylamine. The resulting product is then reacted with 1,2-diaminoethane to obtain N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide.

Aplicaciones Científicas De Investigación

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide has been widely used in scientific research as a gene delivery vector due to its high transfection efficiency. It has been used in various applications, including gene therapy, vaccine development, and cancer treatment. N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide has also been used in the development of DNA and RNA vaccines for infectious diseases such as influenza, HIV, and Ebola.

Propiedades

Fórmula molecular |

C16H14N2O5 |

|---|---|

Peso molecular |

314.29 g/mol |

Nombre IUPAC |

N-(1,3-dioxo-3a,4,7,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindol-2-yl)-2-methoxybenzamide |

InChI |

InChI=1S/C16H14N2O5/c1-22-9-5-3-2-4-8(9)14(19)17-18-15(20)12-10-6-7-11(23-10)13(12)16(18)21/h2-7,10-13H,1H3,(H,17,19) |

Clave InChI |

DUDMCOLAOVMIEZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NN2C(=O)C3C4C=CC(C3C2=O)O4 |

SMILES canónico |

COC1=CC=CC=C1C(=O)NN2C(=O)C3C4C=CC(C3C2=O)O4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)

![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)

![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)

![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)

![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)

![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)

![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)

![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)

![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)

![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)

![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)

![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)